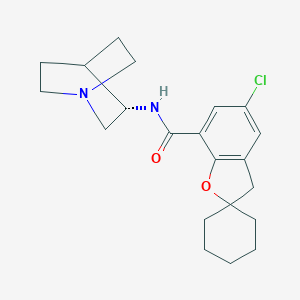
N-(1-azabicyclo(2.2.2)-oct-3-yl)-5-chlorospiro(benzofuran-2(3H),1'-cyclohexane)-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S)-1-azabicyclo[222]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1’-cyclohexane]-7-carboxamide is a complex organic compound with a unique structure that combines a bicyclic amine, a spirocyclic benzofuran, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1’-cyclohexane]-7-carboxamide typically involves multiple steps. The starting materials often include a bicyclic amine and a chlorinated benzofuran derivative. The key steps in the synthesis may include:
Formation of the Bicyclic Amine: This can be achieved through a series of reactions, including cyclization and amination.
Spirocyclization: The benzofuran derivative undergoes a spirocyclization reaction to form the spirocyclic structure.
Amide Formation: The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1’-cyclohexane]-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorine atom in the benzofuran ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzofuran ring.
Aplicaciones Científicas De Investigación
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1’-cyclohexane]-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: The spirocyclic structure can impart unique physical properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1’-cyclohexane]-7-carboxamide involves its interaction with specific molecular targets. The bicyclic amine moiety can interact with receptors or enzymes, while the spirocyclic benzofuran can modulate the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic benzofuran derivatives and bicyclic amines. Examples include:
Spiro[3H-1-benzofuran-2,1’-cyclohexane] derivatives: These compounds share the spirocyclic benzofuran structure but may have different substituents.
Bicyclic amines: Compounds with similar bicyclic amine structures but different functional groups.
Uniqueness
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1’-cyclohexane]-7-carboxamide is unique due to its combination of a bicyclic amine, a spirocyclic benzofuran, and a carboxamide group. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
138663-21-5 |
|---|---|
Fórmula molecular |
C21H27ClN2O2 |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C21H27ClN2O2/c22-16-10-15-12-21(6-2-1-3-7-21)26-19(15)17(11-16)20(25)23-18-13-24-8-4-14(18)5-9-24/h10-11,14,18H,1-9,12-13H2,(H,23,25)/t18-/m1/s1 |
Clave InChI |
AERMVUPJHDNYRW-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=C(O2)C(=CC(=C3)Cl)C(=O)NC4CN5CCC4CC5 |
SMILES isomérico |
C1CCC2(CC1)CC3=C(O2)C(=CC(=C3)Cl)C(=O)N[C@@H]4CN5CCC4CC5 |
SMILES canónico |
C1CCC2(CC1)CC3=C(O2)C(=CC(=C3)Cl)C(=O)NC4CN5CCC4CC5 |
Sinónimos |
1-ACSFC N-(1-azabicyclo(2.2.2)-oct-3-yl)-5-chlorospiro(benzofuran-2(3H),1'-cyclohexane)-7-carboxamide N-(1-azabicyclo(2.2.2)-oct-3-yl)-5-chlorospiro(benzofuran-2(3H),1'-cyclohexane)-7-carboxamide, (+-)-isomer N-(1-azabicyclo(2.2.2)-oct-3-yl)-5-chlorospiro(benzofuran-2(3H),1'-cyclohexane)-7-carboxamide, (R)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















